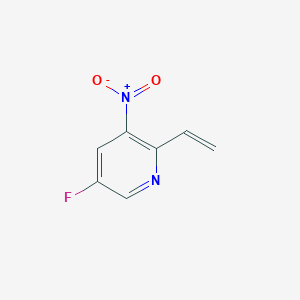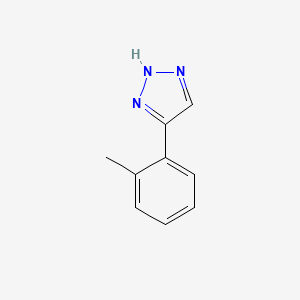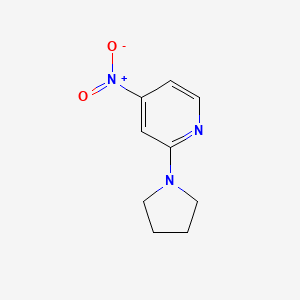
4-Nitro-2-(pyrrolidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Nitro-2-(pyrrolidin-1-yl)pyridine” is likely a compound that contains a pyrrolidine ring and a pyridine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis
The chemical reactions of “4-Nitro-2-(pyrrolidin-1-yl)pyridine” would depend on its specific structure and the conditions under which it is reacted. Pyrrolidine compounds are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Nitro-2-(pyrrolidin-1-yl)pyridine” would depend on its specific structure. For example, similar compounds like “2-(Pyrrolidin-1-yl)pyridine” are known to be solid .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
914397-51-6 |
|---|---|
Nom du produit |
4-Nitro-2-(pyrrolidin-1-yl)pyridine |
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
4-nitro-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)8-3-4-10-9(7-8)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 |
Clé InChI |
KSAFZCMOQAVARL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

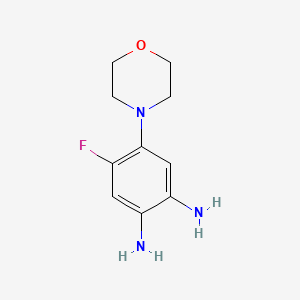
![2-Naphthalenecarboxamide, 1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B8809790.png)
![(1R,5S)-7-methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B8809812.png)
![6-(4-Hydroxy-2-methylphenyl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B8809816.png)
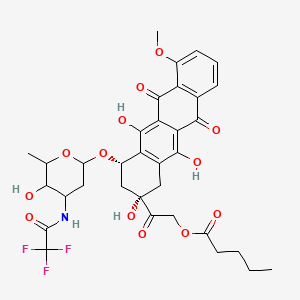



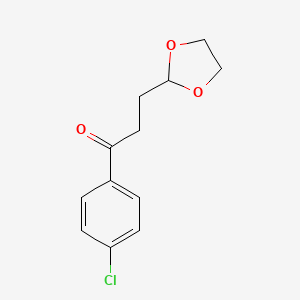
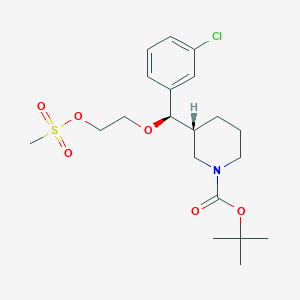
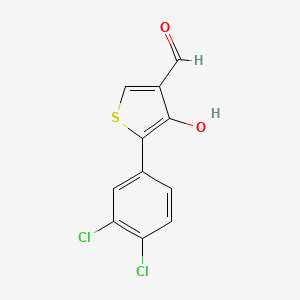
![Tert-butyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8809856.png)
